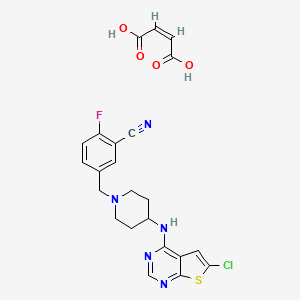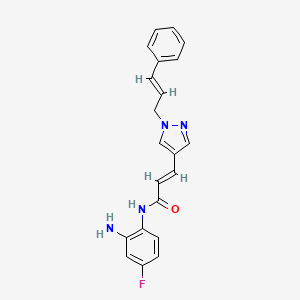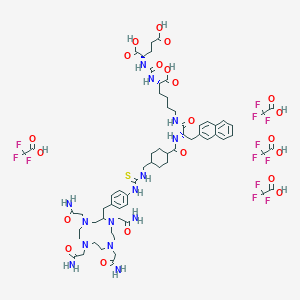
SRN-927
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SRN-927 is an orally available, nonsteroidal selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon oral administration, SERD SRN-927 specifically binds to the estrogen receptor (ER) and induces a conformational change that results in the degradation of the receptor. This prevents ER-mediated signaling and inhibits the growth and survival of ER-expressing cancer cells.
Applications De Recherche Scientifique
Stimulated Raman Scattering: From Bulk to Nano
Stimulated Raman scattering (SRS) has seen significant advancements, moving from probing bulk media to imaging biological tissues and single cells at the microscale. It offers stronger signals and the ability to time-resolve vibrational motions compared to conventional Raman techniques, and has been applied in various scientific fields (Prince, Frontiera, & Potma, 2017).
The NIEHS Superfund Research Program
The Superfund Research Program (SRP) focuses on addressing health and environmental problems associated with hazardous waste sites. It has led to discoveries in various domains such as toxicology, novel analytic techniques, and the development of biological mechanisms through which environmental chemicals may contribute to diseases (Landrigan et al., 2015).
Material Science Application on CANDLE
Synchrotron radiation (SR) as a method for experimental research in material science has enabled applications using techniques like X-ray spectroscopy and diffraction, highlighting its versatility in research (Yeritsyan, 2002).
Cellular Imaging Using Stimulated Raman Scattering Microscopy
SRS microscopy is used in cellular imaging due to its chemical specificity, high spatial resolution, and fast image acquisition speed. It allows researchers to monitor cellular dynamics and responses to external stimuli (Hill & Fu, 2019).
Satellite Remote Sensing for Ecologists
Satellite remote sensing (SRS) provides standardized and verifiable information on biodiversity indicators. It helps in monitoring changes in ecosystem structure and functioning, contributing to natural resource management (Pettorelli et al., 2014).
In Vivo and in Situ Spectroscopic Imaging by a Handheld Stimulated Raman Scattering Microscope
The development of a handheld SRS microscope has enabled in situ chemical imaging in medical diagnosis and surgical guidance. It represents an advancement in spectroscopic imaging techniques (Liao et al., 2018).
Propriétés
Nom du produit |
SRN-927 |
|---|---|
Nom IUPAC |
NONE |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SRN927; SRN 927; SRN-927. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






